2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide
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Overview
Description
2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide is an organic compound with the molecular formula C10H14N2S It is characterized by the presence of a sulfanyl group attached to a dimethylphenyl ring and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide typically involves the reaction of 3,4-dimethylthiophenol with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The ethanimidamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanimidamides.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ethanimidamide moiety may interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethylphenyl)sulfanyl]ethanamide
- 2-[(3,4-Dimethylphenyl)sulfanyl]ethanamine
- 2-[(3,4-Dimethylphenyl)sulfanyl]ethanethioamide
Uniqueness
2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H14N2S |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylethanimidamide |
InChI |
InChI=1S/C10H14N2S/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) |
InChI Key |
SNUVXKHICDGARV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=N)N)C |
Origin of Product |
United States |
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